Anthragallol

Description

This compound has been reported in Hymenodictyon orixense, Rubia tinctorum, and other organisms with data available.

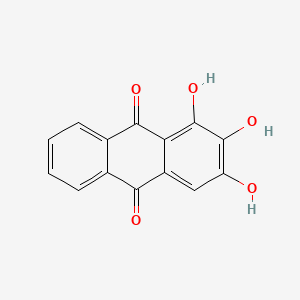

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16/h1-5,15,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKDJQYHVWSRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208946 | |

| Record name | Anthragallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Anthragallol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-64-2 | |

| Record name | Anthragallol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthragallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthragallol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthragallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRAGALLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845J3299E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Anthragallol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources of Anthragallol (1,2,3-trihydroxyanthraquinone), a polycyclic aromatic quinone with potential applications in drug development and materials science. This document details the known botanical origins of this compound, outlines methodologies for its extraction and isolation, and presents its biosynthetic pathway. Quantitative data on related compounds from primary sources are provided to offer a comparative context. This guide is intended for researchers, scientists, and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Introduction

This compound, also known as 1,2,3-trihydroxyanthraquinone, is a member of the anthraquinone family, a class of organic compounds widely distributed in nature. Anthraquinones are known for their vibrant colors and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's specific biological activities are an area of ongoing research, making the identification and quantification of its natural sources a critical step for further investigation. This guide consolidates the current knowledge on the natural occurrence of this compound and provides technical details for its study.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Rubiaceae family. The most well-documented source is the root of the madder plant, Rubia tinctorum.

-

Rubia tinctorum (Madder): The roots of this perennial plant are a rich source of various anthraquinones, and this compound is a known constituent.[1] Madder has been used for centuries as a source of red dye, with its chemical composition being extensively studied. While alizarin and purpurin are the most abundant anthraquinones, this compound is also present.

-

Hymenodictyon orixense : This species, also belonging to the Rubiaceae family, has been reported to contain this compound.[2]

While direct reports of this compound in other families are scarce, the broader class of anthraquinones is prevalent in the Fabaceae (e.g., Cassia species) and Polygonaceae families. It is plausible that this compound may be present in trace amounts in other species within these families, warranting further investigation.

Quantitative Analysis

Specific quantitative data for the concentration of this compound in its natural sources is not extensively available in the current body of scientific literature. However, to provide a frame of reference, the concentrations of other major anthraquinones in Rubia tinctorum roots have been reported.

| Compound | Plant Source | Plant Part | Concentration Range (mg/g of dry weight) | Reference |

| Alizarin | Rubia tinctorum | Root | 6.1 - 11.8 | [3] |

| Purpurin | Rubia tinctorum | Root | Data not consistently reported, often formed from pseudopurpurin during drying. | [4] |

| Ruberythric acid | Rubia tinctorum | Root | A major glycosidic precursor to alizarin. | [5] |

| Lucidin-3-primeveroside | Rubia tinctorum | Root | A major glycoside. | [5] |

Note: The concentration of anthraquinones in plants can vary significantly based on factors such as geographical location, climate, soil conditions, and the age of the plant.

Experimental Protocols: Extraction, Isolation, and Quantification

While a specific, standardized protocol for the extraction of this compound has not been prominently published, a general methodology can be derived from established procedures for the isolation of anthraquinones from plant materials, particularly from Rubia tinctorum.

General Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of anthraquinones from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

4.2.1. Extraction

-

Sample Preparation: Air-dry the plant material (e.g., roots of Rubia tinctorum) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for 24-48 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a suitable solvent. This method is generally more efficient but may risk thermal degradation of some compounds.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.2.2. Purification

-

Acid Hydrolysis (Optional): To isolate this compound from its glycosidic forms, the crude extract can be subjected to acid hydrolysis. Reflux the extract with an acid (e.g., 2M HCl) for 1-2 hours. This will cleave the sugar moieties, yielding the aglycone form.

-

Liquid-Liquid Partitioning: Dissolve the crude extract (or the hydrolyzed extract) in a water/methanol mixture and partition it against a non-polar solvent like ethyl acetate or chloroform. The anthraquinones will preferentially move to the organic phase.

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used for the separation of anthraquinones. Sephadex LH-20 can also be employed for size-exclusion chromatography.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used. For silica gel, a gradient of hexane-ethyl acetate or chloroform-methanol is effective.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 254 nm or 430 nm).

-

4.2.3. Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a photodiode array (PDA) detector is a standard method for the quantification of this compound. A C18 column with a gradient of acidified water and methanol or acetonitrile is commonly employed.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the isolated this compound.

Biosynthesis of this compound in Rubiaceae

In the Rubiaceae family, anthraquinones, including this compound, are synthesized via the chorismate/o-succinylbenzoic acid pathway. This pathway utilizes precursors from both the shikimate and mevalonate/non-mevalonate pathways.

Caption: Biosynthesis of this compound in the Rubiaceae family.

Conclusion

This compound is a naturally occurring anthraquinone with identified sources in the Rubiaceae family, particularly in Rubia tinctorum and Hymenodictyon orixense. While specific quantitative data for this compound remains elusive in the reviewed literature, established methodologies for the extraction, isolation, and analysis of related anthraquinones provide a robust framework for its study. Further research is warranted to quantify the content of this compound in its known sources and to screen other plant species for its presence. The detailed experimental protocols and biosynthetic pathway information presented in this guide are intended to facilitate these future investigations and support the development of potential applications for this compound.

References

Anthragallol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthragallol (1,2,3-trihydroxyanthraquinone) is a naturally occurring anthraquinone found in various plant species, notably within the Rubiaceae family. As a plant metabolite, it is implicated in a range of physiological processes and exhibits diverse biological activities. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biosynthesis, and purported roles within plants. Detailed experimental protocols for extraction, quantification, and biological activity assessment are presented, alongside visualizations of relevant biochemical pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biological significance of this compound.

Introduction

This compound is a trihydroxyanthraquinone, a class of secondary metabolites widespread in the plant kingdom. It has been identified as a constituent of plants such as Rubia tinctorum (madder) and Hymenodictyon orixense.[1][2] Anthraquinones, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3] This guide focuses specifically on this compound, aiming to provide a detailed technical overview for scientific and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,2,3-trihydroxyanthracene-9,10-dione | [2] |

| Molecular Formula | C₁₄H₈O₅ | [2] |

| Molecular Weight | 256.21 g/mol | [2] |

| Appearance | Orange needle-like crystals | |

| Solubility | Soluble in alcohol, ether, and glacial acetic acid; slightly soluble in water and chloroform. | |

| Melting Point | 313 °C | |

| Boiling Point | 452.7 °C at 760 mmHg |

Biosynthesis of this compound in Plants

The biosynthesis of anthraquinones in plants primarily follows two main pathways: the polyketide pathway and the shikimate pathway. For this compound, which is prevalent in the Rubiaceae family, the shikimate pathway is the more likely route.

The shikimate pathway begins with precursors from primary metabolism, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), leading to the formation of chorismate. Chorismate is a key branch-point intermediate in the biosynthesis of aromatic amino acids and various secondary metabolites, including anthraquinones.

The specific enzymatic steps leading to the 1,2,3-trihydroxy substitution pattern of this compound from the general anthraquinone backbone are not yet fully elucidated. However, it is hypothesized to involve a series of hydroxylation reactions catalyzed by specific hydroxylase enzymes.

Figure 1: Proposed Biosynthesis of this compound via the Shikimate Pathway.

Quantitative Data

Specific quantitative data for this compound in plant tissues is limited in publicly available literature. However, the total anthraquinone content in related species can provide a general indication. For instance, the roots of Rubia species can contain up to 2% di- and tri-hydroxyanthraquinone-glycosides by dry weight.[4]

Data on the biological activity of this compound is also scarce. The following table summarizes known IC₅₀ values for closely related anthraquinones to provide a comparative context.

Table 2: Comparative Biological Activity of Anthraquinone Derivatives (IC₅₀ values)

| Compound | Activity | Cell Line / Organism | IC₅₀ (µM) | Reference |

| Emodin | Anticancer | HeLa | 7.66 | [5] |

| Alizarin | Anticancer | K562 | 2.17 | [5] |

| Purpurin | Anticancer | K562 | 2.35 | [5] |

| Damnacanthal | Antimicrobial | M. tuberculosis | 13.07 µg/mL | [6] |

| Various Anthraquinones | Anti-inflammatory | Neutrophils (superoxide production) | 6.3 - 33.9 | [7] |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of anthraquinones from plant material and can be adapted for this compound.

Materials:

-

Dried and powdered plant material (e.g., roots of Rubia tinctorum)

-

Methanol or Ethanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Reflux apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Suspend the powder in 100 mL of methanol containing 1% (v/v) HCl. The acidic condition helps in the hydrolysis of glycosides to their aglycone forms.

-

Reflux the mixture for 2 hours at 60-70°C.

-

Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator until a crude extract is obtained.

-

The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Figure 2: General Workflow for the Extraction and Purification of this compound.

Quantification of this compound by HPLC

This is a general High-Performance Liquid Chromatography (HPLC) method for the quantification of anthraquinones. It should be optimized for this compound by running a pure standard to determine its specific retention time.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

Gradient elution: Start with 70% A and 30% B, linearly increase to 100% B over 30 minutes.

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 254 nm

Procedure:

-

Prepare a stock solution of the crude extract or purified this compound in methanol.

-

Prepare a series of standard solutions of a known concentration of pure this compound for calibration.

-

Inject 20 µL of the sample and standards into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound stock solution

-

Positive control (standard antibiotic)

-

Negative control (solvent vehicle)

Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive and negative controls in separate wells.

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This in vitro assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium supplemented with FBS

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

This compound stock solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

-

Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, HepG2)

-

Appropriate cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

This compound stock solution

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Role in Plant Signaling

The specific role of this compound in plant signaling pathways is not well-defined. However, as a phenolic compound, it is likely involved in plant defense responses against pathogens and herbivores. Phenolic compounds can act as signaling molecules, antioxidants, and antimicrobial agents.

Anthraquinones, in general, can be induced by various stress signals, including wounding and elicitors like methyl jasmonate. Their production can be part of the plant's induced systemic resistance (ISR) or systemic acquired resistance (SAR). It is plausible that this compound plays a role in these complex signaling networks, potentially interacting with pathways involving reactive oxygen species (ROS) and phytohormones like jasmonic acid and salicylic acid. Further research is needed to elucidate the specific signaling cascades in which this compound participates.

Figure 3: Hypothetical Role of this compound in Plant Defense Signaling.

Conclusion

This compound is a plant metabolite with significant potential for further scientific investigation and drug development. While its presence in certain plant species is established, there is a notable lack of specific quantitative and mechanistic data in the current literature. This guide has synthesized the available information on its properties, biosynthesis, and potential biological activities, and has provided a framework of experimental protocols for its study. Future research should focus on elucidating the specific concentration of this compound in various plant tissues, determining its precise biological activities with corresponding quantitative metrics (e.g., IC₅₀, MIC), and unraveling its exact role in plant signaling pathways. Such efforts will be crucial in unlocking the full therapeutic and biological potential of this intriguing natural compound.

References

- 1. This compound | C14H8O5 | CID 11768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rubia Tinctorum, Morinda Officinalis and Anthraquinones - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iajpr.com [iajpr.com]

- 5. Medicinal Applications, Phytochemistry and Pharmacology of Hymenodictyon excelsum (Roxb.) Wall A Review [ideas.repec.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

An In-depth Technical Guide to 1,2,3-Trihydroxyanthraquinone (Anthragallol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trihydroxyanthraquinone, also known as Anthragallol, is an organic compound belonging to the anthraquinone family. It is a trihydroxy derivative of anthracene-9,10-dione[1]. This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and use as dyes[2]. Found in various plant species, such as those from the Rubiaceae family, this compound has demonstrated potential as a bioactive molecule[3]. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and insights into its biological significance.

Chemical and Physical Properties

1,2,3-Trihydroxyanthraquinone is a brown crystalline solid. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,2,3-trihydroxyanthracene-9,10-dione |

| Synonyms | This compound, Anthragallic acid, Alizarine Brown |

| CAS Number | 602-64-2 |

| Molecular Formula | C₁₄H₈O₅ |

| Molecular Weight | 256.21 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3O)O)O |

| InChI Key | AHKDJQYHVWSRLT-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Brown powder/crystals | [3] |

| Melting Point | 312-313 °C | |

| Boiling Point | ~452.7 °C (rough estimate) | |

| Solubility | Slightly soluble in water and chloroform; Soluble in alcohol, ether, and glacial acetic acid. | |

| LogP | 2.4 |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical and spectroscopic properties of 1,2,3-Trihydroxyanthraquinone.

Synthesis of 1,2,3-Trihydroxyanthraquinone

A common method for the synthesis of 1,2,3-Trihydroxyanthraquinone involves the condensation of gallic acid with benzoic acid in the presence of a dehydrating agent like sulfuric acid.

Materials:

-

Gallic acid

-

Benzoic acid

-

Concentrated sulfuric acid

-

Reaction vessel with heating and stirring capabilities

-

Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

-

Combine equimolar amounts of gallic acid and benzoic acid in a reaction vessel.

-

Slowly add concentrated sulfuric acid to the mixture with constant stirring.

-

Heat the reaction mixture, typically at a controlled temperature, to facilitate the condensation reaction.

-

After the reaction is complete, the mixture is cooled and then carefully poured into cold water to precipitate the crude product.

-

The crude 1,2,3-Trihydroxyanthraquinone is then collected by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final crystalline product.

Synthesis workflow for 1,2,3-Trihydroxyanthraquinone.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 1,2,3-Trihydroxyanthraquinone

Procedure:

-

Finely powder a small amount of the crystalline 1,2,3-Trihydroxyanthraquinone.

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A pure compound will have a sharp melting point range of 1-2 °C.

Determination of Solubility

The solubility profile of a compound is essential for its application in various fields, including drug delivery and formulation.

Materials:

-

Sample of 1,2,3-Trihydroxyanthraquinone

-

A range of solvents (e.g., water, ethanol, diethyl ether, chloroform, glacial acetic acid)

-

Test tubes

-

Vortex mixer or stirring rods

Procedure:

-

Place a small, accurately weighed amount of 1,2,3-Trihydroxyanthraquinone (e.g., 1-5 mg) into a series of test tubes.

-

Add a known volume of a specific solvent (e.g., 1 mL) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as slightly soluble or insoluble.

-

The process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones.

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A suitable solvent in which the compound is soluble (e.g., ethanol)

Procedure:

-

Prepare a dilute solution of 1,2,3-Trihydroxyanthraquinone in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's electronic structure. For anthraquinones, characteristic π → π* and n → π* transitions are expected[4].

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (using KBr pellet method):

-

Mix a small amount of dry 1,2,3-Trihydroxyanthraquinone (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present, such as O-H (hydroxyl), C=O (quinone), and C=C (aromatic) stretching vibrations.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Instrumentation:

-

NMR spectrometer

-

NMR tubes

-

A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble.

Procedure:

-

Dissolve a small amount of 1,2,3-Trihydroxyanthraquinone (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR and ¹³C NMR spectra.

-

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

-

The ¹³C NMR spectrum will provide information on the number of different types of carbon atoms and their chemical environment.

Biological Activity and Signaling Pathways

Anthraquinone derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on 1,2,3-Trihydroxyanthraquinone are limited, the general mechanisms of action for similar anthraquinones provide valuable insights.

Many anthraquinones exert their cytotoxic effects against cancer cells by inducing apoptosis (programmed cell death). A common pathway involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of downstream signaling cascades.

One such pathway is the ROS-JNK signaling pathway[5]. Increased intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK can then phosphorylate various downstream targets, leading to mitochondrial dysfunction. This includes the altered expression of Bcl-2 family proteins, resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death[5].

A proposed signaling pathway for this compound-induced apoptosis.

Conclusion

1,2,3-Trihydroxyanthraquinone (this compound) is a compound with well-defined chemical and physical properties that make it a subject of interest for both fundamental and applied research. Its potential as a bioactive molecule, particularly in the context of cancer research, warrants further investigation into its specific mechanisms of action and signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for the characterization and evaluation of this and similar anthraquinone derivatives. As research in this area continues, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly pave the way for the development of novel therapeutic agents and functional materials.

References

- 1. This compound | C14H8O5 | CID 11768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Biological activity of Anthragallol and its derivatives.

An In-depth Technical Guide on the Biological Activity of Anthragallol and its Derivatives

Executive Summary

This compound (1,2,3-trihydroxyanthraquinone) and its derivatives represent a significant class of anthraquinones, which are aromatic compounds with a 9,10-dioxoanthracene core.[1] These compounds, found in various natural sources like plants and fungi, have garnered considerable attention in the scientific community for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current research on the biological activities of this compound and its derivatives, with a focus on their anticancer, antioxidant, antimicrobial, enzyme inhibitory, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anthraquinone derivatives are well-established as a core scaffold in several clinically used anticancer drugs, such as doxorubicin and mitoxantrone.[3][4] Research has demonstrated that this compound and its related compounds exhibit significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3][5] The mechanisms underlying these activities are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[6][7] The planar structure of the anthraquinone core allows for intercalation into DNA, which can disrupt DNA replication and repair processes, contributing to their anticancer effects.[4]

Summary of Cytotoxic Activity

The following table summarizes the cytotoxic activities of various this compound derivatives against different human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or similar metrics.

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 1,3-dihydroxy-9,10-anthraquinone derivative (15) | HepG2 | ED50 | 1.23 µM | [3] |

| Anthraquinone-thiosemicarbazone derivative (34) | K562 | IC50 | 2.17 µM | [3] |

| Anthraquinone-thiosemicarbazone derivative (35) | K562 | IC50 | 2.35 µM | [3] |

| Anthraquinone-thiosemicarbazone derivative (36) | HeLa | IC50 | 7.66 µM | [3] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | IC50 | 17.80 µg/mL | [5] |

| 2,3-dihydroxy-9,10-anthraquinone | A549 | IC50 | 60 µg/mL | [8] |

| Anthraquinone epoxide derivative (22) | AGS | IC50 | 4.1 µM | [3] |

| Anthraquinone epoxide derivative (23) | AGS | IC50 | 4.9 µM | [3] |

| Substituted anthraquinone (37) | DU-145 | IC50 | 10.2 µM | [3] |

| Substituted anthraquinone (37) | HT-29 | IC50 | 8.5 µM | [3] |

| Imine derivative of hybrid chalcone (45) | HeLa | IC50 | 1.45 µM | [3] |

| Imine derivative of hybrid chalcone (46) | HeLa | IC50 | 1.82 µM | [3] |

| Phosphoglycerate mutase 1 inhibitor (58) | H1299 | IC50 | 6.9 ± 1.2 µM | [3] |

| Phosphoglycerate mutase 1 inhibitor (58) | A549 | IC50 | 12.7 ± 2.7 µM | [3] |

| Phosphoglycerate mutase 1 inhibitor (58) | PC9 | IC50 | 13.8 ± 1.0 µM | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of anthraquinone derivatives are often mediated by their interaction with specific cellular signaling pathways. One such well-documented pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling cascade, leading to apoptosis.

Several anthraquinone compounds have been shown to induce apoptosis in cancer cells through the generation of ROS.[5] This increase in intracellular ROS leads to the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate proteins in the Bcl-2 family, leading to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in programmed cell death.[5]

Caption: ROS/JNK-mediated apoptotic pathway induced by anthraquinone derivatives.

Studies have also investigated the broader impact of anthraquinones on a panel of cancer-related signaling pathways. While some derivatives show specific inhibition, others can affect multiple pathways simultaneously.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H8O5 | CID 11768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and cytotoxicity properties of 2,3-dihydroxy-9,10-anthraquinone isolated from Streptomyces galbus (ERINLG-127) - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthragallol: A Technical Guide on its Discovery, History, and Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthragallol, a trihydroxyanthraquinone found in several plant species, has a history rooted in its use as a natural dye. Beyond its colorant properties, this technical guide explores the discovery, history, and traditional medicinal applications of this compound. It delves into its physicochemical properties, known biological activities, and the experimental methodologies used to evaluate its effects. This document aims to provide a comprehensive resource for researchers and professionals in drug development by consolidating the current scientific knowledge on this compound, highlighting its potential as a therapeutic agent, and identifying areas for future investigation.

Introduction

This compound, chemically known as 1,2,3-trihydroxyanthraquinone, is an organic compound that belongs to the anthraquinone family.[1][2] Historically, it has been recognized as one of the coloring principles in the roots of madder (Rubia tinctorum), a plant used for centuries to produce red dyes.[2][3] While its primary historical application has been in dyeing, the broader class of anthraquinones has been a subject of interest in traditional medicine for their diverse biological activities. This guide provides an in-depth technical overview of this compound, from its historical discovery to its modern scientific evaluation.

Discovery and History

The history of this compound is intrinsically linked to the study of natural dyes. The use of madder root for dyeing textiles dates back to ancient civilizations. The isolation of the specific chemical constituents of madder root began in the 19th century. The French chemist Pierre Jean Robiquet first isolated alizarin and purpurin from madder root in 1826. The first synthesis of this compound was achieved by Seuberlich in 1877.

While there is a rich history of the traditional medicinal use of plants containing this compound, such as Rubia tinctorum and Hymenodictyon orixense, the specific use of isolated this compound in traditional remedies is not well-documented. The medicinal applications have generally involved the use of crude extracts or preparations of the entire plant.

Traditional Medicinal Uses of Source Plants

-

Rubia tinctorum (Madder): In traditional medicine, the roots of Rubia tinctorum have been used to treat a variety of ailments. These include conditions related to the urinary system, such as kidney and bladder stones.[3] It has also been used for its diuretic, anti-inflammatory, and emmenagogue properties. Traditional applications also include the treatment of skin diseases, jaundice, and sciatica.[2]

-

Hymenodictyon orixense (Bridal Couch Plant): This plant has a history of use in traditional medicine for treating fever, tumors, ulcers, and various skin disorders.[1] The bark, in particular, has been used as an astringent and febrifuge.[4]

Physicochemical Properties

This compound is an orange crystalline compound.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₈O₅ |

| Molecular Weight | 256.21 g/mol |

| IUPAC Name | 1,2,3-trihydroxyanthracene-9,10-dione |

| Synonyms | 1,2,3-Trihydroxyanthraquinone, Anthragallic acid, Alizarine Brown |

| CAS Number | 602-64-2 |

| Melting Point | 313 °C |

| Appearance | Brown powder |

| Solubility | Soluble in alcohol, ether, and glacial acetic acid; slightly soluble in water and chloroform. |

Biological Activity and Quantitative Data

The primary and most well-characterized biological activity of this compound is its potent inhibition of the enzyme xanthine oxidase.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. This compound has been identified as a significant inhibitor of xanthine oxidase.

| Compound | Target | Assay | IC₅₀ (µM) |

| This compound | Xanthine Oxidase | Spectrophotometric | 12 |

| Allopurinol (Control) | Xanthine Oxidase | Spectrophotometric | - |

Note: Further quantitative data on the cytotoxicity of this compound against various cancer cell lines, its anti-inflammatory activity (e.g., COX inhibition), and its antioxidant capacity (e.g., DPPH, ORAC assays) are not extensively available in the current scientific literature for the isolated compound. Most studies focus on the crude extracts of the source plants.

Experimental Protocols

Isolation and Purification of this compound

Workflow for Anthraquinone Extraction and Isolation

Methodology Outline:

-

Extraction: The powdered root material of Rubia tinctorum is subjected to extraction with a suitable solvent system, such as an ethanol-water mixture, often under reflux.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude solid mass.

-

Column Chromatography: The crude extract is then subjected to column chromatography on a silica gel stationary phase. A gradient elution system with solvents of increasing polarity is used to separate the different anthraquinone components.

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound, often visualized under UV light or with a suitable staining reagent.

-

Purification: Fractions rich in this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the compound in high purity.

Xanthine Oxidase Inhibition Assay

The following protocol is a standard method for determining the inhibitory activity of a compound against xanthine oxidase.

Principle: The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine by the enzyme xanthine oxidase. The inhibitory effect of a test compound is determined by measuring the reduction in uric acid formation in its presence.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound (this compound) and a series of dilutions to be tested.

-

In a cuvette, prepare the reaction mixture containing phosphate buffer and the test compound at the desired concentration.

-

Add the xanthine oxidase solution to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately measure the change in absorbance at 295 nm over time (e.g., for 5 minutes).

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

A control reaction is performed without the inhibitor.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Signaling Pathways

While specific studies on the direct effects of this compound on major signaling pathways such as NF-κB and MAPK are limited, its potent inhibition of xanthine oxidase provides insight into a key mechanism of action with downstream signaling consequences.

Xanthine Oxidase and Reactive Oxygen Species (ROS) Production

The enzymatic reaction catalyzed by xanthine oxidase produces reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). Overproduction of ROS can lead to oxidative stress, which is implicated in the pathogenesis of various inflammatory diseases and cellular damage. By inhibiting xanthine oxidase, this compound can reduce the production of these ROS, thereby exerting antioxidant and anti-inflammatory effects.

Inhibition of Xanthine Oxidase Signaling

Future Perspectives and Conclusion

This compound presents an interesting profile as a natural compound with a defined mechanism of action through the potent inhibition of xanthine oxidase. This activity provides a strong rationale for its traditional use in inflammatory-related conditions. However, to advance its potential as a modern therapeutic agent, several areas require further investigation:

-

Detailed Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In-depth Mechanistic Studies: Research should be expanded to investigate the effects of this compound on other cellular signaling pathways beyond xanthine oxidase to uncover additional mechanisms of action.

-

Broad-Spectrum Bioactivity Screening: A systematic evaluation of this compound's cytotoxicity against a panel of cancer cell lines, as well as its anti-inflammatory and antioxidant activities using standardized assays, would provide valuable quantitative data.

-

Safety and Toxicity: Comprehensive toxicological studies are necessary to establish a safety profile for the purified compound.

References

A Spectroscopic Guide to Anthragallol for Researchers and Drug Development Professionals

An In-depth Technical Guide on the UV-Vis, IR, and NMR Spectroscopic Data of Anthragallol (1,2,3-Trihydroxyanthraquinone)

This technical guide provides a comprehensive overview of the spectroscopic data of this compound (1,2,3-trihydroxyanthraquinone), a naturally occurring organic compound with potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data in a structured format and outlining the experimental protocols for obtaining this information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinones reveals characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. For polyhydroxyanthraquinones like this compound, the position and intensity of these bands are influenced by the number and position of the hydroxyl groups, as well as the solvent used. Generally, anthraquinones exhibit absorption bands in the 220–350 nm range and a weaker band at longer wavelengths, often around 400 nm.[1]

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol | 433 (for the related 1,2-dihydroxyanthraquinone)[1] |

Note: Specific λmax values for this compound were not definitively available in the surveyed literature. The value for the closely related 1,2-dihydroxyanthraquinone is provided for reference.

Experimental Protocol for UV-Vis Spectroscopy

A solution of this compound is prepared in a suitable UV-grade solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its hydroxyl, carbonyl, and aromatic moieties.

Table 2: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~1670 | C=O stretch (free) | Quinone carbonyl |

| ~1630 | C=O stretch (chelated) | Quinone carbonyl (H-bonded) |

| ~1590, ~1475 | C=C stretch | Aromatic ring |

| ~1250, ~1030 | C-O stretch | Phenolic ether |

Note: These are typical ranges for polyhydroxyanthraquinones. Specific peak values for this compound may vary slightly.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground this compound (1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 3: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 4: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available |

Note: Specific ¹H and ¹³C NMR data for this compound was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data presentation.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of TMS may be added as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like this compound is depicted in the following diagram. This process ensures a systematic approach to obtaining comprehensive structural information.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While comprehensive experimental data for this compound itself remains to be fully compiled in publicly accessible literature, the provided information on related compounds and standardized protocols offers a robust framework for researchers to conduct their own analyses.

References

Understanding the mechanism of action of Anthragallol.

An In-Depth Technical Guide to the Mechanism of Action of Anthragallol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,2,3-trihydroxyanthraquinone, is a phenolic organic compound belonging to the anthraquinone family.[1][2] It is a natural metabolite found in various plant species, notably those of the Rubia (madder) genus, and has historical use as a brown mordant dye.[1][3] Beyond its properties as a colorant, this compound is recognized for its diverse biological activities, which are characteristic of the broader anthraquinone class. These activities include anti-inflammatory, antioxidant, and anticancer effects.[4][5][6]

This technical guide provides a detailed examination of the molecular mechanisms underlying the bioactivity of this compound. The primary and most direct evidence for its mechanism of action lies in its potent inhibition of the enzyme xanthine oxidase. Furthermore, this guide will explore other potential mechanisms, including the modulation of key cellular signaling pathways involved in inflammation and cancer, based on extensive research conducted on structurally related anthraquinones.

Primary Mechanism of Action: Enzyme Inhibition

The most definitively characterized mechanism of action for this compound is its potent inhibition of xanthine oxidase (XO), an enzyme of critical importance in human purine metabolism.

Target: Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[7] This process is the final step in the purine degradation pathway. While essential, the overactivity of XO can lead to an excessive accumulation of uric acid in the blood (hyperuricemia), which is a primary cause of gout, a painful inflammatory arthritis.[7] Therefore, inhibitors of xanthine oxidase are a cornerstone of therapy for managing this condition.

This compound has been identified as a significant inhibitor of xanthine oxidase.[8] Its inhibitory action reduces the catalytic efficiency of the enzyme, thereby decreasing the production of uric acid and associated reactive oxygen species (ROS), which contributes to its therapeutic potential.

Quantitative Data: Enzyme Inhibition Potency

The inhibitory effect of this compound on xanthine oxidase has been quantified and compared with other related hydroxyanthraquinones. The half-maximal inhibitory concentration (IC50) value is a standard measure of an inhibitor's potency.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | Xanthine Oxidase | 12 | [8] |

| Anthrarobin | Xanthine Oxidase | 68.35 | [9] |

| Purpurin | Xanthine Oxidase | 105.13 | [8][9] |

| Chrysophanol | Xanthine Oxidase | 143.3 | [8] |

| Physcion | Xanthine Oxidase | 158.5 | [8] |

| Allopurinol | Xanthine Oxidase | Reference Standard | [8] |

Signaling Pathway Diagram: Xanthine Oxidase Inhibition

Caption: this compound directly inhibits the enzyme Xanthine Oxidase, blocking purine metabolism.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a representative spectrophotometric method for determining the inhibitory activity of a compound against xanthine oxidase.

-

Objective: To measure the IC50 value of this compound for xanthine oxidase.

-

Principle: The assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 293-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[10] An inhibitor will reduce the rate of uric acid formation.

-

Materials:

-

Xanthine Oxidase (from bovine milk or microbial source), diluted in phosphate buffer to a working concentration (e.g., 0.05-0.1 U/mL).[1]

-

Xanthine (substrate), dissolved in buffer to a working concentration (e.g., 150 µM).[10]

-

This compound (test inhibitor), dissolved in DMSO and serially diluted to various concentrations.

-

Allopurinol (positive control inhibitor).

-

96-well UV-transparent microplate or quartz cuvettes.

-

Spectrophotometer capable of reading at 295 nm.

-

-

Procedure:

-

Prepare the reaction mixture in each well of the microplate. For a typical 200 µL final volume, add:

-

50 µL of the test compound (this compound at various concentrations) or buffer/DMSO (for control).[10]

-

80 µL of Phosphate Buffer.

-

40 µL of Xanthine Oxidase enzyme solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[10]

-

Initiate the reaction by adding 30 µL of the xanthine substrate solution to each well.[8]

-

Immediately begin monitoring the absorbance at 295 nm every 30-60 seconds for 10-20 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔOD/min) from the initial linear portion of the absorbance vs. time curve for each concentration.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Rate_sample / Rate_control)) * 100[10]

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Secondary Mechanisms of Action

While XO inhibition is well-documented, this compound likely shares other mechanisms of action with the broader anthraquinone class, including anticancer and anti-inflammatory activities. These are often mediated by complex signaling pathways.

Anticancer Activity

Anthraquinones are known to exert anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and cell cycle arrest.[5][12]

-

Induction of Apoptosis: Many anthraquinone derivatives trigger apoptosis by increasing intracellular levels of Reactive Oxygen Species (ROS).[13] Elevated ROS can activate stress-related signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which is a member of the Mitogen-Activated Protein Kinase (MAPK) family.[6][13] Activation of this pathway can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases (e.g., caspase-9 and caspase-3), the executive enzymes of apoptosis.[14]

-

Cell Cycle Arrest: Certain anthraquinones can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[5]

Signaling Pathway Diagram: Plausible Anthraquinone-Induced Apoptosis

Caption: A potential anticancer mechanism involving ROS generation and caspase activation.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., HCT116 colon cancer cells).[14]

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry is used to quantify the cell populations.

-

Materials:

-

Cancer cell line (e.g., HCT116).

-

Cell culture medium and supplements.

-

This compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Flow Cytometer.

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µg/mL) for 24 hours.[14]

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples immediately using a flow cytometer.

-

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis.

-

Anti-inflammatory Activity

The anti-inflammatory properties of anthraquinones are often linked to their ability to suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[15]

-

Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][16] Anthraquinones can inhibit this pathway, often by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16] This suppression leads to a decrease in the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[15]

Signaling Pathway Diagram: NF-κB Pathway Inhibition

Caption: this compound may inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Conclusion

The mechanism of action for this compound is multifaceted. The most direct and quantitatively supported action is the potent inhibition of xanthine oxidase, positioning it as a molecule of interest for conditions related to hyperuricemia, such as gout. Additionally, based on its classification as an anthraquinone, it is highly probable that this compound exerts anticancer and anti-inflammatory effects by modulating key cellular processes like apoptosis and the NF-κB signaling pathway. Further research is required to provide direct evidence and quantitative data for these secondary mechanisms, which would fully elucidate its therapeutic potential in oncology and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Inhibition of xanthine oxidase by hydroxylated anthraquinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revistabionatura.com [revistabionatura.com]

- 11. herbmedpharmacol.com [herbmedpharmacol.com]

- 12. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Anthragallol's Potential as an Endocrine Disruptor: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the potential for anthragallol (1,2,3-trihydroxyanthraquinone) to act as an endocrine-disrupting chemical (EDC). While direct experimental data on this compound's endocrine activity is limited in publicly available literature, its structural classification as a trihydroxyanthraquinone warrants a thorough investigation of its potential to interact with hormonal pathways. This document synthesizes information on the toxicological properties of related anthraquinone compounds, outlines standard experimental protocols for assessing endocrine disruption, and presents signaling pathways potentially affected by such molecules. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of chemical safety and endocrine biology.

Introduction

This compound, a trihydroxyanthraquinone, is a chemical compound that has been identified as a "potential endocrine disrupting compound"[1]. Endocrine disruptors are exogenous substances that can interfere with any aspect of hormone action, including synthesis, secretion, transport, binding, action, and elimination of natural hormones in the body[2][3]. Concerns over EDCs stem from their potential to cause adverse health effects in both humans and wildlife, including developmental, reproductive, neurological, and immune effects[3][4][5][6]. Given the widespread use of anthraquinone derivatives in various industrial applications, understanding the potential endocrine-disrupting properties of compounds like this compound is of significant importance.

This guide will explore the potential mechanisms of endocrine disruption by this compound, with a focus on estrogenic, androgenic, and thyroid hormone pathways. It will also provide detailed methodologies for key in vitro experiments used to screen for and characterize endocrine-disrupting activity.

Chemical Profile of this compound

-

IUPAC Name: 1,2,3-Trihydroxyanthracene-9,10-dione

-

CAS Number: 602-64-2

-

Molecular Formula: C₁₄H₈O₅

-

Molecular Weight: 256.21 g/mol

-

Structure:

Potential Endocrine-Disrupting Mechanisms of Action

Endocrine disruptors can exert their effects through various mechanisms, including receptor binding (as agonists or antagonists), altering hormone metabolism, and interfering with hormone synthesis[2]. For a compound like this compound, the primary suspected mechanisms would involve interactions with nuclear hormone receptors due to its phenolic structure, which is a common feature in many estrogenic compounds[7].

Estrogenic and Anti-Estrogenic Activity

Many phenolic compounds have been shown to exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ) and mimicking the effects of the natural hormone 17β-estradiol[7]. A study on 20 anthraquinone derivatives demonstrated that these compounds can interact with the estrogen receptor alpha (ERα) through hydrogen bonding, hydrophobic, and π-π interactions, implying potential estrogenic activities[8].

dot

Figure 1: Potential interaction of this compound with the estrogen signaling pathway.

Androgenic and Anti-Androgenic Activity

Similar to the estrogen receptor, the androgen receptor (AR) can be a target for endocrine disruptors. These compounds can either mimic the action of androgens like testosterone and dihydrotestosterone (DHT) or block their effects, leading to disruptions in male reproductive health and development.

dot

Figure 2: Potential interaction of this compound with the androgen signaling pathway.

Thyroid Hormone System Disruption

The thyroid hormone system is another critical target for EDCs. Chemicals can interfere with thyroid hormone synthesis, transport, and metabolism. Inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis, is a common mechanism of thyroid disruption[9][10].

dot

Figure 3: Potential inhibition of thyroid hormone synthesis by this compound.

Quantitative Data on Endocrine-Disrupting Activity of Anthraquinone Derivatives

| Compound (Anthraquinone Derivative) | CAS Number | Log RPE¹ | EC₅₀ (mol/L) |

| 1-Hydroxyanthraquinone | 129-43-1 | -4.96 | 1.10E-05 |

| 1,2-Dihydroxyanthraquinone (Alizarin) | 72-48-0 | -4.72 | 5.75E-06 |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | 81-64-1 | -5.11 | 1.41E-05 |

| 1,5-Dihydroxyanthraquinone (Anthrarufin) | 117-12-4 | -5.85 | 7.94E-05 |

| 1,8-Dihydroxyanthraquinone (Dantron) | 117-10-2 | -5.30 | 2.24E-05 |

| 1,2,4-Trihydroxyanthraquinone (Purpurin) | 81-54-9 | -4.30 | 2.24E-06 |

| Emodin | 518-82-1 | -4.52 | 3.63E-06 |

| Rhein | 478-43-3 | -5.40 | 2.82E-05 |

| ... (and 12 other derivatives) | ... | ... | ... |

| 17β-Estradiol (Reference) | 50-28-2 | 0 | 1.12E-10 |

¹Relative Potency (RPE) is calculated relative to 17β-estradiol.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of a test substance like this compound.

Estrogen Receptor (ER) Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

dot

Figure 4: Workflow for the Estrogen Receptor (ER) Binding Assay.

Methodology:

-

Receptor Preparation: Estrogen receptors (ERα or ERβ) are prepared, typically from rat uterine cytosol or using recombinant human ER expressed in a suitable cell line[11].

-

Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) is incubated with the ER preparation in the presence of increasing concentrations of the test substance (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of the test substance to that of a reference estrogen (e.g., 17β-estradiol).

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of a test chemical to induce or inhibit gene expression mediated by the androgen receptor.

dot

Figure 5: Workflow for the Androgen Receptor (AR) Reporter Gene Assay.

Methodology:

-